![molecular formula C12H10FNO B2779259 2-[(4-Fluorophenyl)methoxy]pyridine CAS No. 1304770-84-0](/img/structure/B2779259.png)

2-[(4-Fluorophenyl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

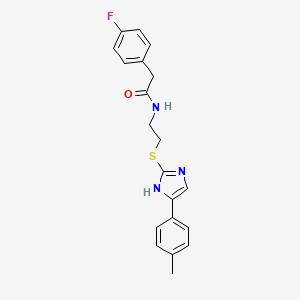

“2-[(4-Fluorophenyl)methoxy]pyridine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorophenyl)methoxy]pyridine” is characterized by the presence of a pyridine ring linked to a benzene ring through a methoxy group . The fluorine atom attached to the benzene ring is a strong electron-withdrawing group, which can influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications

Antimicrobial Applications

“2-[(4-Fluorophenyl)methoxy]pyridine” derivatives have been studied for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The presence of the pyridine nucleus is believed to interact with specific proteins, enhancing the molecule’s antimicrobial selectivity .

Antiviral Applications

Research indicates that pyridine compounds, including those with a structure similar to “2-[(4-Fluorophenyl)methoxy]pyridine”, exhibit antiviral activities. They have been tested against various RNA and DNA viruses, showing potential as therapeutic agents in viral infections .

Antitumor Applications

The pyridine moiety is a common feature in many antitumor agents. Compounds with a fluorophenyl group, akin to “2-[(4-Fluorophenyl)methoxy]pyridine”, have been explored for their potential to inhibit tumor cell growth and could be valuable in cancer research .

Analgesic Applications

Derivatives of “2-[(4-Fluorophenyl)methoxy]pyridine” have been associated with analgesic properties. They may contribute to the development of new pain-relief medications with improved efficacy and reduced side effects .

Anticonvulsant Applications

The pyridine structure is also present in compounds investigated for anticonvulsant effects. These findings suggest that “2-[(4-Fluorophenyl)methoxy]pyridine” could serve as a lead compound for the development of new treatments for epilepsy and other seizure disorders .

Anti-inflammatory Applications

Pyridine derivatives have been recognized for their anti-inflammatory properties. They are being studied for their COX-2 inhibitory activity, which is crucial for reducing inflammation and pain without the gastrointestinal side effects associated with traditional NSAIDs .

Antioxidant Applications

Compounds with a pyridine base structure have been noted for their antioxidant capabilities. This property is essential in combating oxidative stress, which is implicated in various chronic diseases .

Anti-Alzheimer’s Applications

The pyridine nucleus, as part of “2-[(4-Fluorophenyl)methoxy]pyridine”, may contribute to the development of anti-Alzheimer’s drugs. Its role in improving water solubility and interacting with specific proteins could be beneficial in designing molecules that target the pathological features of Alzheimer’s disease .

Future Directions

The future directions for “2-[(4-Fluorophenyl)methoxy]pyridine” could involve further exploration of its synthesis, reactivity, and potential applications. Given the interest in fluorinated compounds in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing similar structures, bind with high affinity to multiple receptors . These receptors are often involved in various biological pathways, contributing to the compound’s overall effect.

Mode of Action

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium . This could potentially be a part of the compound’s mode of action.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-[(4-Fluorophenyl)methoxy]pyridine can be influenced by various environmental factors. For instance, the success of the SM cross-coupling reaction, which may be involved in the compound’s mode of action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical groups.

properties

IUPAC Name |

2-[(4-fluorophenyl)methoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCXXVFWWGGVPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorophenyl)methoxy]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)

![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)

![2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779182.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2779183.png)

![1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2779186.png)

![5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2779187.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2779191.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2779192.png)

![1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2779195.png)

![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)

![N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2779199.png)